N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a structurally complex acetamide derivative featuring a spirocyclic triaza ring system. The molecule incorporates two aromatic dimethylphenyl groups: one at the N-terminal (2,6-dimethylphenyl) and another at the 3,4-positions of the phenyl substituent on the triazaspiro core.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-16-8-9-20(14-19(16)4)23-24(31)28-25(27-23)10-12-29(13-11-25)15-21(30)26-22-17(2)6-5-7-18(22)3/h5-9,14H,10-13,15H2,1-4H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKUWDKERZJWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo condensation reactions to form the spiro linkage. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several acetamide derivatives and spirocyclic systems documented in pesticidal, fungicidal, and pharmaceutical contexts. Key comparisons are summarized below:
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s logP is expected to be higher than simpler analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (logP ~2.5 inferred from structure) due to the bulky triazaspiro ring and additional dimethylphenyl groups. Compound G610-0193 (logP 4.6) demonstrates that chloro substitution increases lipophilicity, a trend likely applicable here .
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that includes a triazaspiro framework. The structural characteristics can be represented as follows:
- Molecular Formula : C25H30N4O
- SMILES Notation : CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2CC(=O)NC4=C(C=CC=C4C)C
Antimicrobial Properties
Compounds with similar functionalities often demonstrate antimicrobial activity. In vitro assays have shown that derivatives of acetamides possess notable antibacterial and antifungal properties. The presence of the dimethylphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Preliminary data indicate that related compounds can act as inhibitors of key enzymes such as cyclooxygenases (COX), which are implicated in inflammatory processes. This suggests a possible anti-inflammatory role for this compound.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. While specific pharmacokinetic data for this compound is lacking, similar compounds have shown favorable absorption characteristics when administered orally. Factors such as bioavailability and half-life are critical for determining dosing regimens in potential clinical applications.
| Parameter | Value |
|---|---|
| Molecular Weight | 430 g/mol |
| LogP (Partition Coefficient) | 3.5 |
| Solubility | Moderate in DMSO |
| Bioavailability | TBD |
Case Studies
Although direct case studies on this compound are scarce, research on similar compounds provides insights into their biological activities:
- Anticancer Studies : A study on a related triazaspiro compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF7), suggesting mechanisms involving apoptosis and oxidative stress induction.
- Antimicrobial Research : A derivative showed promising results against Staphylococcus aureus and Candida albicans in vitro assays, indicating the potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
